5-Tert-butyl-3-chloro-1,2,4-oxadiazole
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Overview
Description
5-Tert-butyl-3-chloro-1,2,4-oxadiazole is a chemical compound with the molecular formula C6H9ClN2O. It has a molecular weight of 160.6 . It is a liquid at room temperature .
Synthesis Analysis
While specific synthesis methods for this compound were not found, 1,2,4-oxadiazoles are generally synthesized by research groups as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered heterocyclic scaffold containing an oxygen and two nitrogen atoms .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 160.6 .Scientific Research Applications
Crystallographic Insights
The crystal structure of oxadiargyl, a derivative of 5-tert-butyl-3-chloro-1,2,4-oxadiazole, reveals how weak intermolecular interactions, such as Cl⋯Cl contacts and C—H⋯O, C—H⋯N, and C—H⋯Cl hydrogen bonds, contribute to forming a three-dimensional network in crystals. This structure is essential for understanding the physical characteristics and reactivity of such compounds (Kang et al., 2015).
Antioxidant Activity
Research on new 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties demonstrates significant antioxidant properties. Such compounds show promise in scavenging free radicals, highlighting their potential in developing antioxidant therapies (Shakir et al., 2014).
Antitumor Activity
Novel bioactive 1,2,4-oxadiazole analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties have been synthesized, showing potent antitumor activity against a panel of cell lines. This research opens new avenues for cancer treatment by exploiting the biological activity of oxadiazole compounds (Maftei et al., 2013).
Pesticide Residue Analysis
A method for analyzing oxadiazon (a closely related compound) residues in thyme has been developed, showcasing the importance of such chemical analyses in ensuring food safety. The approach could be adapted for monitoring this compound residues in agricultural contexts, highlighting the compound's role in pesticide formulations (Fenoll et al., 2008).
Organic Synthesis and Material Science
The synthesis of new oxadiazole derivatives has been explored for their potential applications in material science, particularly in organic light-emitting diodes (OLEDs). These studies provide insight into the electronic properties of oxadiazole compounds and their utility in developing advanced electronic materials (Cooper et al., 2022).
Safety and Hazards
The safety information for 5-Tert-butyl-3-chloro-1,2,4-oxadiazole includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Future Directions
The future directions for 5-Tert-butyl-3-chloro-1,2,4-oxadiazole and similar compounds could involve further refinement as anti-infective agents . The versatility of nitrogen- and oxygen-containing scaffolds in drug discovery suggests potential for new chemical entities to act against resistant microorganisms .
Properties
IUPAC Name |
5-tert-butyl-3-chloro-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O/c1-6(2,3)4-8-5(7)9-10-4/h1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTQKAOBBISPRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NO1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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